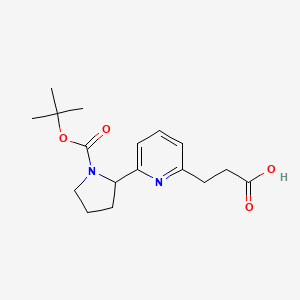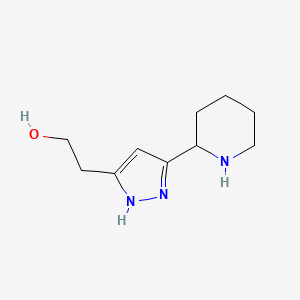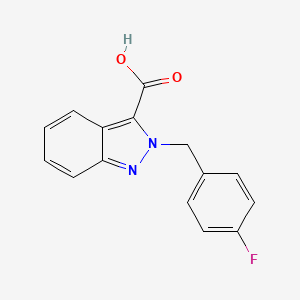
1-(4-((5-Bromopiridin-3-il)metil)azepan-1-il)etanona
Descripción general
Descripción
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone is a chemical compound with the molecular formula C14H19BrN2O and a molecular weight of 311.22 g/mol This compound is characterized by the presence of a bromopyridine moiety attached to an azepane ring, which is further linked to an ethanone group
Aplicaciones Científicas De Investigación
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone typically involves the condensation of 5-bromopyridine-3-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor pockets, modulating their activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding sites. The ethanone group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone can be compared with similar compounds such as:
1-(4-((5-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(4-((5-Fluoropyridin-3-yl)methyl)azepan-1-yl)ethanone: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with biological targets.
1-(4-((5-Iodopyridin-3-yl)methyl)azepan-1-yl)ethanone:
The uniqueness of 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-[(5-bromopyridin-3-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)17-5-2-3-12(4-6-17)7-13-8-14(15)10-16-9-13/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMNGQSGPGZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)


![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)

![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)





